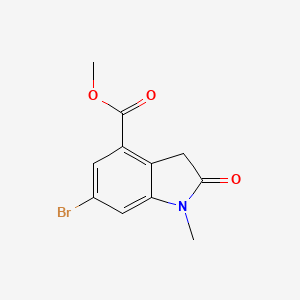

Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

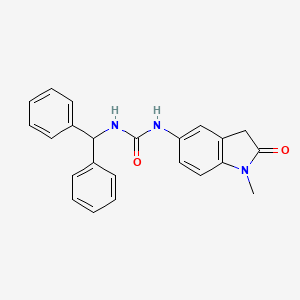

“Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate” is a chemical compound with the molecular formula C11H10BrNO3 . It belongs to the class of compounds known as indoles, which are significant heterocyclic systems in natural products and drugs .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrNO3/c1-15-10(14)7-2-5(11)3-8-6(7)4-9(13)12-8/h2-4,12-13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Reaction and Synthesis Studies

Conversion into Tetrahydro, Dihydro, and Dehydro Esters

Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate can be converted into various esters using N-bromosuccinimide. This process involves bromine migration in certain derivatives, leading to the formation of different bromo compounds (Irikawa et al., 1989).

Brominated Tryptophan Alkaloids

This compound is related to brominated tryptophan derivatives found in certain sponges, indicating its relevance in natural product chemistry and potential applications in discovering new bioactive compounds (Segraves & Crews, 2005).

Regioselective Dibromination

Methyl indole-3-carboxylate, closely related to the compound , can undergo regioselective dibromination. This process is useful in synthesizing natural and non-natural dibromoindole derivatives, showcasing the compound's utility in synthetic organic chemistry (Parsons et al., 2011).

Structural and Spectral Studies

- Single Crystal X-ray Analysis: The compound has been used in single crystal X-ray analysis, which is crucial for understanding its molecular structure and potential applications in material science or pharmaceuticals (Luo et al., 2019).

Biological Activity Studies

- Antibacterial and Anticancer Potential: Derivatives of methyl indole carboxylates, similar to the compound , have been synthesized and evaluated for their antimicrobial and anticancer potential. This indicates the potential of this compound in medicinal chemistry (Sharma et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the study and application of “Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate” and similar indole derivatives are likely to continue focusing on their synthesis and their potential as biologically active compounds . Their role in the treatment of various health disorders makes them a significant area of research .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used in the treatment of various disorders and have shown to be biologically active against cancer cells and microbes .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Action Environment

As a chemical compound, it should be handled according to relevant safety procedures in the laboratory .

Properties

IUPAC Name |

methyl 6-bromo-1-methyl-2-oxo-3H-indole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-13-9-4-6(12)3-8(11(15)16-2)7(9)5-10(13)14/h3-4H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFDSFCWFJNDJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C(C=C(C=C21)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-benzofuran-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2359089.png)

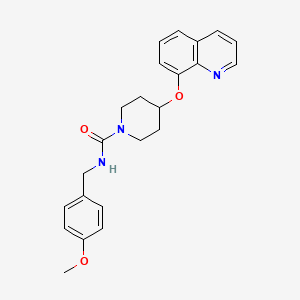

![2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2359099.png)

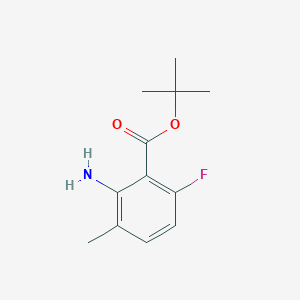

![Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate](/img/structure/B2359103.png)

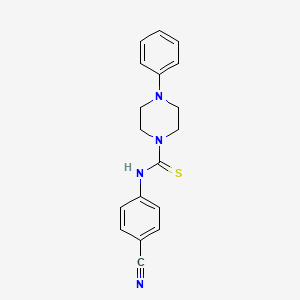

![3-[[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2359108.png)

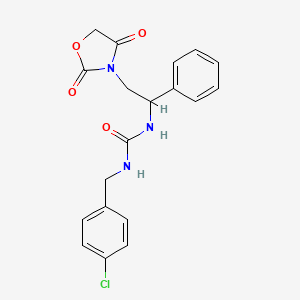

![N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2359110.png)